N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide
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Overview
Description
N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine and 1-hydroxy-4,4-dimethylpentan-2-one.
Formation of Intermediate: The 5-chloropyridine is reacted with a suitable alkylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 1-hydroxy-4,4-dimethylpentan-2-one under specific reaction conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide shares similarities with other chloropyridine derivatives and hydroxyalkyl amides.
- Compounds such as N-(5-chloropyridin-3-yl)methyl)-N-(1-hydroxy-4,4-dimethylpentan-2-yl)acetamide and N-(5-chloropyridin-3-yl)methyl)-N-(1-hydroxy-4,4-dimethylpentan-2-yl)butanamide exhibit similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-5-15(21)19(14(11-20)7-16(2,3)4)10-12-6-13(17)9-18-8-12/h5-6,8-9,14,20H,1,7,10-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFUTRMWAYCHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CO)N(CC1=CC(=CN=C1)Cl)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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